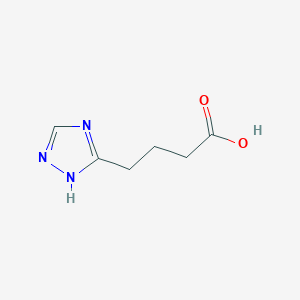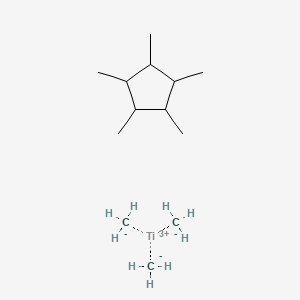
Trimethyl(pentamethylcyclopentadienyl)titanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trimethyl(pentamethylcyclopentadienyl)titanium(IV) . This organometallic compound has the molecular formula C₁₃H₂₄Ti and a molecular weight of 228.22 g/mol . It is characterized by its yellow crystalline form and is sensitive to air, light, and moisture .
Preparation Methods
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): can be synthesized through various methods. One common synthetic route involves the reaction of pentamethylcyclopentadienyl lithium with titanium tetrachloride in the presence of trimethylaluminum . The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions where the trimethyl or pentamethylcyclopentadienyl groups are replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydrides for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Material Science: It is used in the preparation of thin films and coatings due to its ability to form stable titanium-containing layers.
Biology and Medicine: It is studied for its potential use in biomedical applications, such as drug delivery systems and imaging agents
Mechanism of Action
The mechanism by which trimethyl(pentamethylcyclopentadienyl)titanium(IV) exerts its effects involves the interaction of the titanium center with various substrates. The titanium center can coordinate with different ligands, facilitating various chemical transformations. The specific molecular targets and pathways involved depend on the nature of the ligands and the reaction conditions .
Comparison with Similar Compounds
Trimethyl(pentamethylcyclopentadienyl)titanium(IV): can be compared with other similar compounds, such as:
- Trimethylcyclopentadienyltitanium(IV)
- Pentamethylcyclopentadienyltitanium(IV)
- Dimethyl(pentamethylcyclopentadienyl)titanium(IV)
These compounds share similar structural features but differ in the number and type of substituents on the cyclopentadienyl ring. The unique combination of trimethyl and pentamethylcyclopentadienyl groups in trimethyl(pentamethylcyclopentadienyl)titanium(IV) provides it with distinct reactivity and stability characteristics .
Properties
Molecular Formula |
C13H29Ti |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
carbanide;1,2,3,4,5-pentamethylcyclopentane;titanium(3+) |
InChI |
InChI=1S/C10H20.3CH3.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H3;/q;3*-1;+3 |
InChI Key |
LONFEOAAJOAARW-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


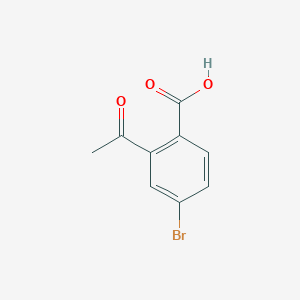
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)
![Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-](/img/structure/B15285963.png)
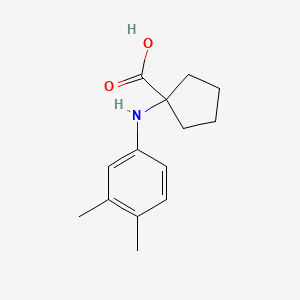
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
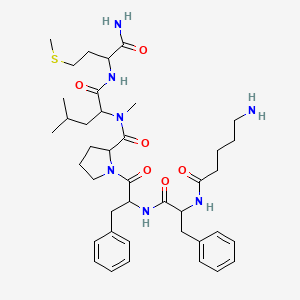
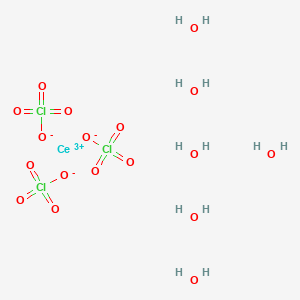
![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)
![1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)
